molecular formula C11H10ClN3O2S B12925353 5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one CAS No. 7400-19-3

5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B12925353
CAS No.: 7400-19-3
M. Wt: 283.73 g/mol
InChI Key: LEZNOAKQNYCUPS-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyl group, and a methylthio group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, hydroxyl, and methylthio groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.

Scientific Research Applications

5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Bromophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
  • 5-((3-Fluorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
  • 5-((3-Methylphenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one stands out due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This unique substitution pattern may offer distinct advantages in specific applications, such as enhanced binding affinity or improved chemical stability.

Properties

CAS No.

7400-19-3

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

5-(3-chloroanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10ClN3O2S/c1-18-11-14-9(16)8(10(17)15-11)13-7-4-2-3-6(12)5-7/h2-5,13H,1H3,(H2,14,15,16,17)

InChI Key

LEZNOAKQNYCUPS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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